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Introduction

Loop-Mediated Isothermal Amplification (LAMP) is a novel nucleic acid amplification technique
that offers a rapid, sensitive, and specific method for the detection and quantification of
pathogens.[1][2][3][4] Unlike traditional PCR, LAMP is conducted at a constant temperature,
eliminating the need for a thermal cycler.[2][5] This makes it a powerful tool for point-of-care
testing and for use in resource-limited settings.[1][2] Quantitative LAMP (QLAMP) allows for the
determination of pathogen load by monitoring the amplification reaction in real-time.[6][7][8]

This document provides detailed application notes and protocols for utilizing gLAMP for
pathogen load determination, intended for researchers, scientists, and professionals in drug
development.

Principle of Quantitative LAMP (QLAMP)

The LAMP reaction employs a set of four to six primers that recognize six to eight distinct
regions on the target DNA. A strand-displacing DNA polymerase, typically Bst polymerase,
initiates synthesis. The inner primers contain sequences of both the sense and antisense
strands of the target DNA, which allows them to form stem-loop structures. These structures
facilitate self-priming and lead to the exponential accumulation of a large amount of amplified
product. The reaction progresses at a constant temperature, typically between 60-65°C, and
can generate 1079 to 10710 copies of the target in under an hour.[4]
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Quantification in gLAMP is achieved by monitoring the amplification in real-time. This can be
accomplished through various methods:

e Real-time Fluorimetry: This is the most common method for qLAMP. It involves the use of
fluorescent dyes that intercalate with the amplified DNA, such as SYBR Green or EvaGreen.
[9] As the DNA is amplified, the fluorescence intensity increases proportionally. A real-time
PCR instrument or a dedicated real-time fluorometer is used to monitor this increase. The
time it takes for the fluorescence to cross a certain threshold (Threshold time, Tt) is inversely
proportional to the initial amount of target nucleic acid.[8]

» Real-time Turbidimetry: The LAMP reaction produces a large amount of magnesium
pyrophosphate as a byproduct, which leads to an increase in the turbidity of the reaction
mixture.[10] This change in turbidity can be measured in real-time using a turbidimeter to
quantify the initial template concentration.[6][7]

o Colorimetric Methods: Several colorimetric approaches allow for the quantitative or semi-
quantitative determination of LAMP products. These methods often rely on a change in pH
due to the proton release during DNA amplification, which can be visualized with a pH-
sensitive dye like phenol red.[11][12] The change in absorbance at a specific wavelength can
be correlated with the initial template concentration.[11]

Applications in Pathogen Load Determination

gLAMP has been successfully applied for the quantification of a wide range of pathogens,
including viruses, bacteria, and parasites, in various sample types such as blood, saliva, urine,
stool, and environmental samples.[11] Its high sensitivity and specificity, coupled with its rapid
nature, make it an invaluable tool for:

« Infectious Disease Diagnostics: Rapidly determining the pathogen load in clinical samples
can inform patient prognosis and treatment strategies.[2]

 Antiviral and Antimicrobial Drug Development: gLAMP can be used to assess the efficacy of
new drugs by quantifying the reduction in pathogen load in response to treatment.

e Environmental Monitoring: Monitoring the presence and quantity of pathogens in water, food,
and other environmental samples is crucial for public health.[2]
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o Agricultural and Veterinary Diagnostics: Early and accurate quantification of pathogens in
plants and animals can help control the spread of diseases.[3][5]

Data Presentation: Quantitative Performance of
gqLAMP

The following tables summarize the quantitative performance of qLAMP for the detection of
various pathogens as reported in the literature.
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Experimental Protocols
Protocol 1: General qLAMP Protocol using Real-Time
Fluorescence

This protocol provides a general framework for setting up a qLAMP reaction for pathogen
quantification using a real-time fluorescence detection method. Optimization of primer
concentrations, temperature, and time may be required for specific targets and sample types.

1. Primer Design:

o Design a set of 4 to 6 LAMP primers (F3, B3, FIP, BIP, and optional LoopF and LoopB
primers) targeting a specific gene of the pathogen of interest. Primer design software such
as PrimerExplorer is recommended.

2. Reaction Setup:

o Prepare a master mix for the desired number of reactions. The final reaction volume is

typically 25 pL.
e Thaw all components on ice.

o Assemble the reaction on ice in the following order:
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Component

Final Concentration

Volume for 25 pL Reaction

10x Isothermal Amplification

1x 2.5uL
Buffer
dNTPs 1.4 mM each 3.5uL
MgSOa 4-8 mM 1.0-2.0puL
Betaine 0.8M 5.0 uL
FIP and BIP primers 1.6 UM each 2.0 pL of 20 puM stock
F3 and B3 primers 0.2 uM each 0.5 pL of 10 uM stock
LoopF and LoopB primers
) 0.4 uM each 1.0 pL of 10 uM stock
(optional)
Bst DNA Polymerase (8 U/uL) 8 Units 1.0 yL
Fluorescent Dye (e.g., 20x
1x 1.25 L
EvaGreen)
Nuclease-free water - to 23 pL
Template DNA/RNA - 2 uL
Total Volume 25 pL
3. Reaction Conditions:

Incubate the reactions at a constant temperature between 60-65°C for 60-90 minutes in a

real-time PCR instrument or fluorometer.

Monitor the fluorescence signal at appropriate intervals (e.g., every 30-60 seconds).

. Data Analysis:

Determine the Threshold time (Tt) for each reaction.

Generate a standard curve by plotting the Tt values against the logarithm of the initial

concentration of a dilution series of known template concentrations.
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o Determine the concentration of the unknown samples by interpolating their Tt values on the

standard curve.

Protocol 2: Colorimetric qLAMP using Phenol Red

This protocol describes a colorimetric gLAMP assay for semi-quantitative pathogen detection.

1. Primer Design:

Follow the same primer design guidelines as in Protocol 1.

2. Reaction Setup:
o Prepare a master mix similar to Protocol 1, with the addition of a pH-sensitive dye.
Component Final Concentration Volume for 25 pL Reaction

10x Isothermal Amplification

Buffer 1x 25puL

dNTPs 1.4 mM each 3.5uL

MgSOa 8 mM 2.0 uL

Betaine 0.8M 5.0 uL

FIP and BIP primers 1.6 UM each 2.0 pL of 20 puM stock
F3 and B3 primers 0.2 uM each 0.5 pL of 10 uM stock
Bst DNA Polymerase (8 U/uL) 8 Units 1.0 yL

Phenol Red (0.25%) 0.01-0.02% 1.0-2.0pL
Nuclease-free water - to 23 uL

Template DNA/RNA - 2 pL

Total Volume 25 uL

3. Reaction Conditions:
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e |ncubate the reactions at 60-65°C for 30-60 minutes.

e Observe the color change. A positive reaction will typically result in a color change from
red/pink to yellow, indicating a drop in pH due to DNA amplification.

4. Quantitative Analysis:

o For quantitative analysis, a standard curve can be generated by measuring the absorbance
of the reaction solutions at a specific wavelength (e.g., 560 nm for phenol red) after a fixed
incubation time for a dilution series of the target.[11] The absorbance values are then plotted
against the logarithm of the initial template concentration.[11]
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Caption: Workflow of a typical gLAMP experiment.
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Caption: Simplified mechanism of Loop-Mediated Isothermal Amplification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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